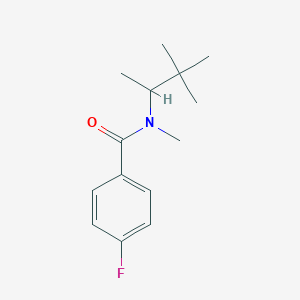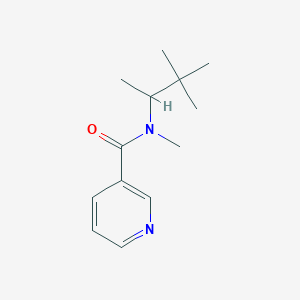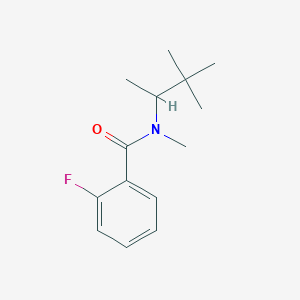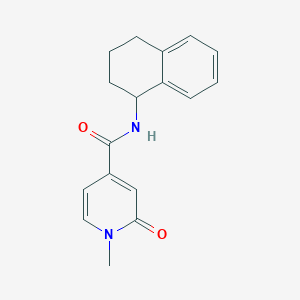![molecular formula C16H16N4O B7494747 2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)
2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a heterocyclic compound that belongs to the class of triazolopyridines and has a molecular formula of C14H14N6O. This compound has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
作用机制
The mechanism of action of 2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For instance, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and cancer cell proliferation, respectively.
Biochemical and Physiological Effects:
2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory disorders. Moreover, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. Moreover, it exhibits significant therapeutic properties, making it a potential candidate for the development of new drugs. However, there are also some limitations associated with the use of this compound in lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects. Moreover, the compound's efficacy and safety in humans are yet to be established.
未来方向
There are several future directions for the research on 2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one. One of the potential directions is to study its potential use in the treatment of viral infections such as COVID-19. Moreover, further studies are needed to establish the compound's safety and efficacy in humans. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved therapeutic properties. Finally, the use of advanced computational methods such as molecular docking and molecular dynamics simulations could help in understanding the compound's mechanism of action and aid in the rational design of new drugs.
合成方法
The synthesis of 2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been achieved using different methods. One of the commonly used methods involves the reaction between 2-aminopyridine and 2-(2-bromoethyl)indole in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to form the final compound. Other methods involve the use of different reagents and solvents to achieve the synthesis of this compound.
科学研究应用
2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, it has been found to exhibit significant antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related disorders.
属性
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16-19-9-4-3-7-15(19)17-20(16)12-11-18-10-8-13-5-1-2-6-14(13)18/h1-7,9H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSZMPUATWEDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCN3C(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)

![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)



![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)